molecular formula C16H14O2 B1265546 3,3-Diphenyldihydrofuran-2(3H)-one CAS No. 956-89-8

3,3-Diphenyldihydrofuran-2(3H)-one

Cat. No. B1265546
CAS RN: 956-89-8
M. Wt: 238.28 g/mol
InChI Key: IRQJWIUKHLVISG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic methods for 3,3-Diphenyldihydrofuran-2(3H)-one and related compounds often involve palladium-catalyzed oxidative carbonylation, utilizing precursors like 2-alkynylbenzyl alcohols or ketones. These methods allow for efficient cyclization and functionalization, producing various substituted furan derivatives under controlled conditions (Bacchi et al., 2004). Additionally, innovative synthesis strategies include the use of diphenylacetylene complexes with methyl propiolate, leading to osmabenzofuran compounds, showcasing the diversity in synthetic approaches and the potential for creating complex furan structures (Clark et al., 2006).

Molecular Structure Analysis

The molecular structure of 3,3-Diphenyldihydrofuran-2(3H)-one derivatives is characterized using spectroscopic and X-ray crystallography techniques, providing insights into their geometry and electronic configuration. DFT calculations complement these experimental methods, offering detailed descriptions of molecular orbitals, charge distribution, and potential reactive sites, as seen in studies involving diphenylfuroxan (Liu & Shi, 2004).

Chemical Reactions and Properties

3,3-Diphenyldihydrofuran-2(3H)-one undergoes various chemical reactions, highlighting its reactivity and utility as an intermediate in organic synthesis. For instance, its ability to participate in Friedel-Crafts alkylation reactions opens pathways to chiral γ-lactones and γ-lactams, illustrating its versatility (Riguet, 2011). Furthermore, the compound’s interactions with diphenyl diselenide under heating conditions lead to ring-opened products, demonstrating its potential in synthetic chemistry (Liu & Shi, 2004).

Scientific Research Applications

1. Tritium Labeling in Polyacrylamide Gels

3,3-Diphenyldihydrofuran-2(3H)-one is utilized in a method for detecting tritium (³H) in polyacrylamide gels through scintillation autography using X-ray film. This process, involving β-particles from ³H interacting with 2,5-diphenyloxazole, is significantly more sensitive than conventional autoradiography methods for isotopes like ³⁵S and ¹⁴C, enhancing detection capabilities in biological research (Bonner & Laskey, 1974).

2. Crystal Structure Analysis

The crystal structure of 3,3-diphenylnaphtho[1, 2-c]furan-1(3H)-one, a compound closely related to 3,3-Diphenyldihydrofuran-2(3H)-one, has been determined via X-ray diffraction analysis. This research provides valuable data for understanding the molecular and crystallographic properties of such compounds, aiding in the development of new materials and pharmaceuticals (Xue, Sun, & Xu, 1999).

3. Enantioselective Organic Synthesis

3,3-Diphenyldihydrofuran-2(3H)-one derivatives are involved in enantioselective organic synthesis. For instance, 5-Hydroxyfuran-2(5H)-one, a structurally similar compound, is used in the Friedel-Crafts alkylation of indoles, leading to the production of chiral lactones and lactams. This showcases its role in creating complex organic molecules, essential in pharmaceutical synthesis and material science (Riguet, 2011).

4. Renewable Resource Utilization

Compounds structurally related to 3,3-Diphenyldihydrofuran-2(3H)-one have been explored for their potential in renewable resource utilization. For example, derivatives obtained from the catalytic pyrolysis of cellulose are used as chiral building blocks in synthesizing new sugar amino acids. This demonstrates the compound's relevance in green chemistry and sustainable material development (Defant et al., 2011).

5. Antioxidant Activity Study

In the study of antioxidant activities, structurally similar compounds to 3,3-Diphenyldihydrofuran-2(3H)-one, like Diphenylpicrylhydrazyl (DPPH), are used to assess the ability of various substances to donate hydrogen atoms. This is crucial for understanding the antioxidant properties of compounds, which has implications in food science, pharmacology, and health sciences (Goupy et al., 2003).

properties

IUPAC Name

3,3-diphenyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQJWIUKHLVISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241895
Record name 3,3-Diphenyldihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenyldihydrofuran-2(3H)-one

CAS RN

956-89-8
Record name Dihydro-3,3-diphenyl-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Diphenyldihydrofuran-2(3H)-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Diphenyldihydrofuran-2(3H)-one
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Record name 3,3-diphenyldihydrofuran-2(3H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
NJ Peraino, M Mondal, HJ Ho, A Beuque… - European Journal of …, 2021 - Wiley Online Library
In this article, we describe the synthesis of γ‐lactones through the reaction of sulfoxonium ylides, aldehydes, and disubstituted ketenes. The one‐pot sequential method provides access …
NJ Peraino - 2017 - search.proquest.com
This work covers the development of multiple new methodologies for the synthesis of γ-lactones, building from the novel protocol of intercepting the Johnson-Corey-Chaykovsky …
Number of citations: 0 search.proquest.com
AF Tierno, JC Walters, A Vazquez-Lopez, X Xiao… - pdfs.semanticscholar.org
1H and 13C NMR spectra were recorded at 500 MHz and 125 MHz on a Bruker Advance 500, 500 MHz and 125 MHz on a Bruker Advance III HD, or 400 MHz and 100 MHz on a Bruker …
Number of citations: 0 pdfs.semanticscholar.org
KM Chando - Univeristy of Colorado Boulder, 2016 - scholar.colorado.edu
Hindered carbon-carbon bonds, especially those bearing quaternary carbons, are a common motif in many biologically active natural products. These carbon centers can be …
Number of citations: 2 scholar.colorado.edu
Z Pan, S Wang, JT Brethorst, CJ Douglas - academia.edu
Unless otherwise noted, all reactions were carried out using oven-dried glassware under a nitrogen atmosphere. Dichloromethane (CH2Cl2) and toluene were distilled from CaH2 prior …
Number of citations: 0 www.academia.edu
EE Alberto, LM Muller, MR Detty - Organometallics, 2014 - ACS Publications
Diaryl ditellurides were oxidized in situ to give aryltellurinic acids, which catalyzed the oxidation of NaBr with H 2 O 2 in buffered aqueous solutions. The aryltellurinic acids were slowly …
Number of citations: 40 pubs.acs.org
XJ Deng, HX Liu, LW Zhang, GY Zhang… - The Journal of …, 2020 - ACS Publications
Reported here is the room-temperature metal-free iodoarene-catalyzed oxyamination of unactivated alkenes. In this process, the alkenes are difunctionalized by the oxygen atom of the …
Number of citations: 11 pubs.acs.org
GQ Liu, YM Li - The Journal of Organic Chemistry, 2014 - ACS Publications
A metal-free method for intramolecular halocyclization of unfunctionalized olefins was detailed. (Diacetoxyiodo)benzene (PIDA) was very effective for haloamidation, haloetherification, …
Number of citations: 93 pubs.acs.org
LW Zhang, XJ Deng, DX Zhang… - The Journal of Organic …, 2021 - ACS Publications
A one-step protocol of the aryl iodine-catalyzed aminolactonization of unactivated alkenes under oxidation conditions was first reported to efficiently construct diverse amino lactones in …
Number of citations: 5 pubs.acs.org
JC Walters - 2019 - search.proquest.com
Hypervalent iodine (HVI) reagents are easily accessed, highly tunable, mild, selective oxidants that are less toxic and more environmentally benign compared to their heavy metal …
Number of citations: 2 search.proquest.com

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